5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the piperidin-1-ylsulfonyl group: This step involves the sulfonylation of the aromatic ring using a sulfonyl chloride derivative.
Attachment of the 4-methoxybenzylamino group: This is typically done through a nucleophilic substitution reaction where the amino group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmaceutical Research: The compound is investigated for its ability to interact with various biological targets, making it a candidate for drug development.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism of action of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-((4-Methoxybenzyl)amino)-2-phenyl-oxazole-4-carbonitrile: Lacks the piperidin-1-ylsulfonyl group, which may affect its biological activity.
2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-amino-oxazole-4-carbonitrile: Lacks the 4-methoxybenzyl group, potentially altering its interaction with biological targets.
Uniqueness
The uniqueness of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which may confer unique biological properties and reactivity compared to similar compounds.
Biological Activity
5-{[(4-Methoxyphenyl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 1,3-Oxazole ring
- Substituents :
- A piperidine sulfonyl group
- A methoxyphenyl methylamino group
- A cyano group at position 4
This unique combination of functional groups contributes to its biological activity.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The inhibition is often quantified using IC50 values, which indicate the concentration required to reduce cell viability by 50%.
- Immunomodulatory Effects : Preliminary studies suggest that the compound may modulate immune responses. It has been observed to suppress the production of pro-inflammatory cytokines such as TNF-α in human blood cultures, indicating potential use in treating autoimmune disorders.
- Antiviral Activity : Some derivatives of oxazole compounds have demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). The mechanism may involve interference with viral replication processes.
Table 1: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (µM) | Observations |
---|---|---|---|
Anticancer | A549 | 3.0 | Significant growth inhibition |
Anticancer | MCF-7 | 5.5 | Induction of apoptosis observed |
Immunomodulation | Human PBMCs | N/A | Suppression of TNF-α production |
Antiviral | HSV-1 (A549) | 10.0 | Inhibition of viral replication |
Case Study 1: Anticancer Activity in A549 Cells
In a study evaluating the anticancer effects of this compound on A549 cells, researchers reported a significant reduction in cell viability at concentrations above 3 µM. Flow cytometry analysis indicated that treatment with the compound led to an increase in apoptotic cells, suggesting that it induces programmed cell death through intrinsic pathways.
Case Study 2: Immunomodulatory Effects
Another study focused on the immunomodulatory effects of the compound on peripheral blood mononuclear cells (PBMCs). The results showed that treatment with the compound resulted in a marked decrease in TNF-α levels upon stimulation with lipopolysaccharide (LPS), highlighting its potential as an immunosuppressive agent.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-30-19-9-5-17(6-10-19)16-25-23-21(15-24)26-22(31-23)18-7-11-20(12-8-18)32(28,29)27-13-3-2-4-14-27/h5-12,25H,2-4,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHFVOOCBDQOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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